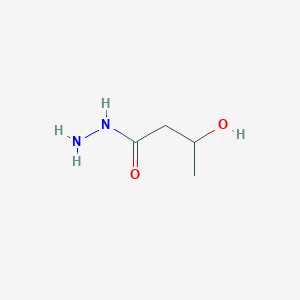

3-Hydroxybutanohydrazide

描述

Contextualization within the Broader Field of Hydrazide Chemistry

Hydrazides are a class of organic compounds characterized by the presence of a hydrazine (B178648) derivative containing the functional group (-C(=O)-NH-NH2). mdpi.com This group is a potent nucleophile, making hydrazides highly reactive and useful intermediates in chemical synthesis. oup.comiscientific.org They are foundational for creating a wide array of derivatives, including hydrazones, and for synthesizing various five, six, or seven-membered heterocyclic rings. mdpi.com The reactivity of the hydrazide group is central to its utility; it can be readily converted into other functional groups or used to link different molecular fragments. oup.com

3-Hydroxybutanohydrazide is a specific example within this class, featuring a four-carbon chain with a hydroxyl group at the third position. This secondary alcohol group adds another reactive site to the molecule, allowing for a broader range of chemical modifications compared to simpler alkyl or aryl hydrazides. The dual functionality of this compound—the nucleophilic hydrazide and the reactive hydroxyl group—makes it a valuable synthon, or building block, for constructing molecules with specific three-dimensional structures and chemical properties.

Historical Perspective of this compound Research Trajectories

While the detailed historical timeline for this compound is not extensively documented in landmark publications, its emergence is tied to the broader development of hydrazide chemistry. The synthesis of hydrazides is conventionally achieved through the hydrazinolysis of esters. oup.comiscientific.org For instance, the synthesis of this compound would typically involve the reaction of an ester of 3-hydroxybutanoic acid, such as ethyl 3-hydroxybutanoate, with hydrazine hydrate (B1144303). iscientific.org

Early research involving similar structures, such as the study of 4-hydroxybutanohydrazide in a mass spectrometer, revealed thermal decomposition products like γ-butyrolactone. researchgate.net This indicates that from early on, the stability and reactivity of hydroxy-substituted hydrazides were areas of investigation. The research trajectory for compounds like this compound has evolved from basic synthesis and characterization to its application as a key intermediate in the creation of targeted molecules for pharmaceutical and materials science applications.

Current Research Landscape and Emerging Trends Pertaining to this compound

The current research landscape for this compound is heavily focused on its role as a precursor in medicinal chemistry and materials science. The hydrazide functional group is a cornerstone for creating hydrazones, which are known to possess a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and antitubercular properties. mdpi.commdpi.com

A significant trend is the use of this compound to synthesize complex heterocyclic structures. mdpi.com For example, it can be used in cycloaddition reactions to form triazoles or in condensation reactions to produce oxadiazoles, both of which are important scaffolds in drug discovery. mdpi.comnih.gov

Recent studies highlight its use in creating novel compounds targeting specific biological pathways. For instance, research into small molecule inhibitors of the oncoprotein gankyrin, which is implicated in breast and lung cancer, utilized 4-hydroxybutanohydrazide (a structural isomer) to synthesize key intermediates. nih.gov This demonstrates the utility of hydroxy-functionalized hydrazides in building libraries of compounds for screening against therapeutic targets. The presence of the hydroxyl group offers a convenient point for further chemical modification, allowing researchers to fine-tune the properties of the final molecule.

Interdisciplinary Significance of this compound in Contemporary Academic Inquiry

The interdisciplinary significance of this compound stems from its utility as a bridge between pure synthetic chemistry and applied fields like pharmacology and materials science.

Medicinal Chemistry : Hydrazides and their derivatives are a major focus in the development of new therapeutic agents. mdpi.com The core structure of this compound is related to beta-hydroxybutyrate, a ketone body involved in cellular metabolism. researchgate.netnih.gov This intrinsic link to biological pathways makes its derivatives interesting candidates for pharmacological study. Research has explored hydrazide derivatives for their potential as anticancer, antimicrobial, and anti-inflammatory agents. mdpi.comajgreenchem.com The ability to use this compound to construct complex molecules allows for the exploration of structure-activity relationships, a key concept in drug design. nih.gov

Protein Chemistry and Chemical Biology : Peptide hydrazides are valuable intermediates in the chemical synthesis of proteins. oup.com They can be used as thioester precursors, facilitating native chemical ligation—a key technique for assembling large protein molecules from smaller synthetic peptides. oup.com This allows for the creation of proteins with specific modifications to study their function in biological processes.

Materials Science : The reactive nature of the hydrazide group is also leveraged in materials science. Hydrazides can be used to functionalize surfaces or to create polymers and organometallic complexes. For example, hydrazide derivatives have been used to create metal complexes with potential antioxidant and antibacterial properties. frontiersin.org

In essence, this compound serves as a versatile chemical tool, enabling researchers across different scientific disciplines to construct novel molecules and materials tailored for specific and sophisticated applications.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-hydroxybutanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2/c1-3(7)2-4(8)6-5/h3,7H,2,5H2,1H3,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQIAZZNHEZXHQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)NN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00326070 | |

| Record name | 3-hydroxybutanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24534-93-8 | |

| Record name | 24534-93-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523822 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-hydroxybutanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 3 Hydroxybutanohydrazide

Established Synthetic Routes for 3-Hydroxybutanohydrazide

The traditional synthesis of this compound typically relies on well-established, sequential chemical transformations.

Conventional Multistep Synthetic Sequences

The most conventional and widely adopted method for the synthesis of this compound is through the hydrazinolysis of a corresponding 3-hydroxybutanoic acid ester. This process is generally carried out in two main steps: the formation of the ester followed by its reaction with hydrazine (B178648).

The precursor, typically ethyl 3-hydroxybutanoate, can be synthesized by the reduction of ethyl acetoacetate (B1235776). A notable method for this reduction utilizes baker's yeast (Saccharomyces cerevisiae), which is lauded for its operational simplicity and ability to produce the chiral (S)-(+)-enantiomer with high enantiomeric excess.

Once the ester is obtained, it undergoes hydrazinolysis. This reaction involves treating the ester, such as ethyl 3-hydroxybutanoate, with hydrazine hydrate (B1144303), often in an alcohol solvent like ethanol (B145695). The mixture is heated under reflux, which facilitates the nucleophilic acyl substitution at the ester's carbonyl carbon by the hydrazine. This reaction displaces the ethoxy group (-OCH2CH3) to form the desired this compound and ethanol as a byproduct. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the excess solvent and volatile byproducts are removed, often via distillation, and the final product can be purified by recrystallization.

A general procedure involves refluxing the ester with an excess of hydrazine hydrate for several hours. For instance, analogous reactions with other simple esters demonstrate that reaction temperatures are typically controlled between 80-120°C, with reaction times spanning 6 to 12 hours to achieve high yields. mdpi.com

Table 1: General Conditions for Conventional Hydrazinolysis of Ethyl Esters

| Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

|---|---|---|---|---|---|

| Ethyl Butyrate | 80% Hydrazine Hydrate | None (Neat) | 82-101 | 6 | 92 |

| Ethyl Valerate | 80% Hydrazine Hydrate | None (Neat) | 85-105 | 6 | 92 |

| Fenamic Acid Ethyl Ester | Hydrazine Hydrate | Ethanol | Reflux | 1.5-12 | Not specified |

| Ethyl 4-aminobenzoate (B8803810) derivative | 100% Hydrazine Hydrate | Ethanol | Reflux | Not specified | 91 |

This table presents data from analogous reactions to illustrate typical conditions for the synthesis of hydrazides from ethyl esters. mdpi.comrsc.org

Chemo- and Regioselective Synthetic Strategies

The concepts of chemoselectivity and regioselectivity are central to the efficient synthesis of complex molecules like this compound.

Chemoselectivity refers to the ability to react with one functional group in the presence of other, different functional groups. In the synthesis of this compound from its corresponding ester, the hydrazinolysis reaction is inherently chemoselective. The hydrazine nucleophile preferentially attacks the electrophilic carbonyl carbon of the ester group over the hydroxyl group present at the C3 position. The hydroxyl group is significantly less reactive under these conditions and remains intact throughout the transformation.

Regioselectivity involves directing a reaction to a specific position on a molecule when multiple, similar reactive sites exist. While this compound itself does not present an immediate challenge of regioselectivity in its final synthetic step (as there is only one ester group), the concept is crucial in the synthesis of more complex analogues or if starting from a precursor with multiple, similarly reactive sites. For example, in the synthesis of γ-keto hydrazine intermediates from substituted cyclopropanols, the regioselective formation of carbon-nitrogen bonds is critical for obtaining the desired product structure. rsc.org Similarly, regioselective ring-opening of epoxides is a key strategy for preparing intermediates with precisely placed hydroxyl and amino functionalities. researchgate.net These strategies underscore the importance of controlling reaction sites to avoid the formation of isomeric byproducts and ensure the desired molecular architecture.

Novel and Green Synthetic Approaches for this compound

In line with the principles of green chemistry, recent research has focused on developing more sustainable, efficient, and safer methods for synthesizing hydrazides.

Catalyst-Mediated Synthesis (e.g., Organocatalysis, Metal Catalysis)

The use of catalysts can significantly improve the efficiency and environmental footprint of hydrazide synthesis by enabling milder reaction conditions and reducing reaction times. While conventional hydrazinolysis can proceed without a catalyst, several catalytic systems have been explored.

Acid Catalysis : Simple acids are often employed to accelerate the reaction. For instance, refluxing esters with hydrazine in the presence of catalysts like sulfuric acid is a common practice. mdpi.com In a greener approach, natural acids have been used; lemon juice, which contains citric acid and various metal salts, has been demonstrated as an effective and environmentally benign catalyst for preparing hydrazides from methyl esters in good yields. inglomayor.cl

Metal Catalysis : Ruthenium complexes have been reported to catalyze the synthesis of substituted hydrazides from alcohols as the starting material, showcasing a "borrowing hydrogen" strategy. mdpi.com This represents a more advanced, atom-economical approach.

Heterogeneous Catalysis : Solid catalysts offer advantages in terms of easy separation and reusability. Ion-exchange resins, such as the anion exchange resin AB-17-8, have been successfully used to catalyze the hydrazinolysis of fatty acids, indicating their potential applicability to ester substrates as well. grafiati.com

Flow Chemistry and Continuous Processing Methodologies for this compound

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch reactor, offers significant advantages for hydrazide synthesis, particularly concerning safety and scalability. nih.gov The use of hydrazine, a high-energy and toxic reagent, is made considerably safer in a continuous flow setup, as only small quantities are reacting at any given moment, which minimizes the risk of runaway reactions and exposure. osti.govgoogle.com

A typical continuous flow process for hydrazide synthesis from an ester involves pumping separate streams of the ester (e.g., ethyl 3-hydroxybutanoate in a solvent like methanol) and hydrazine hydrate into a mixer. osti.gov The combined stream then passes through a heated reactor coil where the reaction occurs at an elevated temperature and pressure, controlled by a back-pressure regulator. osti.gov The short residence times, often on the order of minutes, lead to rapid and efficient conversion. osti.gov This methodology has been successfully applied to produce various mono- and dihydrazides, demonstrating its versatility and potential for industrial-scale production. osti.govdigitellinc.com

Table 2: Representative Parameters for Continuous Flow Synthesis of Acyl Dihydrazide

| Parameter | Value/Condition |

|---|---|

| Module 1 (Esterification) | Carboxylic Acid + Methanol/H₂SO₄ at 135°C |

| Module 2 (Hydrazinolysis) | Crude Ester Stream + Hydrazine Hydrate/Methanol |

| Reactor Temperature | 125-135°C |

| Residence Time (Hydrazinolysis) | 6.6 - 13.2 minutes |

| System Pressure | 250 psi |

| Overall Yield | 65-91% |

This table summarizes a general, telescoped flow procedure starting from a carboxylic acid, with the second module being directly relevant to the synthesis from an ester intermediate. osti.gov

Biocatalytic and Enzymatic Routes for this compound Synthesis

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis, operating under mild conditions and often with high stereoselectivity.

The synthesis of this compound is amenable to biocatalysis at two key stages:

Synthesis of the Chiral Precursor : As mentioned previously, the enantiomerically pure precursor, ethyl (S)-3-hydroxybutanoate, is efficiently produced via the asymmetric reduction of ethyl acetoacetate using baker's yeast (Saccharomyces cerevisiae). More advanced systems using isolated enzymes are also being developed. For instance, self-sufficient heterogeneous biocatalysts integrating ketoreductases and cofactor regeneration systems have been used for the continuous flow production of enantiopure ethyl 3-(R)-hydroxybutyrate, achieving high space-time yields and catalyst reusability. chemrxiv.org

Enzymatic Hydrazinolysis : Lipases, a class of hydrolase enzymes, are capable of catalyzing the formation of hydrazides from esters in a reaction known as enzymatic hydrazinolysis. researchgate.netunipd.itscielo.br Lipases from various microbial sources, including Pseudomonas cepacia and Mucor miehei, have been shown to be effective biocatalysts for this transformation. researchgate.netasianpubs.org In a representative study, Mucor miehei lipase (B570770) was used to synthesize epoxidized fatty hydrazides from epoxidized palm oil and hydrazine monohydrate in an organic solvent (n-hexane). asianpubs.org The reaction conditions were optimized for temperature (50°C), enzyme load, and reaction time, achieving high yields. asianpubs.org This enzymatic approach avoids the harsh conditions (high temperatures and basicity) of conventional methods and represents a significant green alternative. asianpubs.org

Table 3: Optimized Conditions for Enzymatic Synthesis of Epoxidized Fatty Hydrazides

| Parameter | Optimal Condition |

|---|---|

| Enzyme | Native Mucor miehei Lipase |

| Substrates | Epoxidized Palm Oil, Hydrazine Monohydrate |

| Solvent | n-Hexane |

| Temperature | 50°C |

| Enzyme Load | 5% (w/w) |

| Reaction Time | 24 h |

| Agitation Speed | 165 rpm |

This table details optimized conditions from a study on enzymatic hydrazide synthesis, illustrating a viable green chemistry route. asianpubs.org

Reaction Mechanisms and Kinetic Studies Involving this compound

The formation and subsequent reactions of this compound are governed by fundamental principles of organic chemistry, including nucleophilic acyl substitution and the influence of the reaction environment on kinetics.

Detailed Mechanistic Elucidation of Formation Reactions

The primary route to synthesizing this compound is through the hydrazinolysis of an appropriate ester of 3-hydroxybutanoic acid, such as methyl 3-hydroxybutanoate or ethyl 3-hydroxybutanoate. This transformation proceeds via a nucleophilic acyl substitution mechanism. pressbooks.pub

The reaction mechanism comprises two principal steps:

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of a lone pair of electrons from the terminal nitrogen atom of hydrazine (H₂N-NH₂) on the electrophilic carbonyl carbon of the ester. This step breaks the π-bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a negatively charged, tetrahedral intermediate. pressbooks.pub

Leaving Group Elimination: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl π-bond is reformed by the lone pair on the oxygen atom. Concurrently, the bond to the alkoxy group (-OR) of the ester breaks, and the alkoxy group is eliminated as a leaving group. A final proton transfer step, often involving another hydrazine molecule or the solvent, neutralizes the intermediate species to yield the final this compound product and an alcohol byproduct.

This addition-elimination sequence is characteristic of nucleophilic acyl substitutions and is distinct from Sₙ2 reactions, which are single-step processes. pressbooks.pub Kinetic studies on related systems suggest that for highly reactive esters, the formation of the tetrahedral intermediate is often the rate-determining step.

Kinetic Rate Law Determination and Activation Energy Analysis

While specific kinetic studies detailing the rate law and activation energy for the synthesis of this compound are not extensively documented in publicly available literature, the kinetics can be inferred from studies on analogous hydrazinolysis reactions of other esters. cdnsciencepub.comresearchgate.net The reaction rate is typically dependent on the concentrations of both the ester and hydrazine.

Rate = k [Ester][Hydrazine]

Here, k is the second-order rate constant. The value of k can be determined experimentally by measuring the initial reaction rate at various reactant concentrations, a process known as the method of initial rates. All reactions in these studies typically follow pseudo-first-order kinetics when one reactant (e.g., hydrazine) is used in large excess. cdnsciencepub.comsemanticscholar.org

Table 1: Illustrative Data for Determining Reaction Order via Method of Initial Rates

| Experiment | Initial [Ester] (mol/L) | Initial [Hydrazine] (mol/L) | Initial Rate (mol/L·s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 2.0 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 4.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 4.0 x 10⁻⁵ |

This table presents hypothetical data to demonstrate the experimental principle.

The activation energy (Ea) for the reaction could be determined by studying the temperature dependence of the rate constant (k) and applying the Arrhenius equation:

k = A e-Ea/RT

where A is the pre-exponential factor, R is the universal gas constant, and T is the absolute temperature. Plotting ln(k) versus 1/T yields a straight line with a slope of -Ea/R, from which the activation energy can be calculated.

Solvent Effects and Reaction Environment Impact on Synthesis

The choice of solvent significantly impacts the rate of hydrazinolysis. researchgate.net The effect is dictated by the solvent's ability to solvate the reactants and the transition state. The formation of the tetrahedral intermediate involves the development of charge separation.

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents are generally effective for hydrazinolysis. researchgate.neteijas.com They can solvate the polar hydrazine nucleophile through hydrogen bonding. More importantly, they can stabilize the negatively charged oxygen in the tetrahedral transition state, lowering the activation energy and accelerating the reaction. Water, when used as a solvent or co-solvent, can participate in the reaction, though hydrazine is a significantly stronger nucleophile. cdnsciencepub.com

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents are generally poor choices for this reaction. The reactants, particularly the polar hydrazine, have low solubility, and the polar transition state is significantly destabilized, leading to very slow reaction rates.

Table 2: Predicted Impact of Common Solvents on Hydrazinolysis Rate

| Solvent Class | Example(s) | Key Properties | Predicted Effect on Reaction Rate |

|---|---|---|---|

| Polar Protic | Water, Methanol, Ethanol | High polarity, H-bond donor | Accelerates reaction by stabilizing the transition state |

| Polar Aprotic | DMSO, Acetonitrile | High polarity, no H-bond donation | Moderate to fast rate; enhances nucleophile reactivity |

| Nonpolar | Hexane, Toluene | Low polarity, no H-bonding | Very slow; poor solubility and transition state stabilization |

Derivatization and Functionalization of this compound

The structure of this compound contains two reactive functional groups: the terminal primary amine of the hydrazide moiety (-NH₂) and the secondary hydroxyl group (-OH). This bifunctionality allows for a wide range of selective chemical transformations.

Amide Bond Formation and Condensation Reactions

The terminal -NH₂ group of the hydrazide is a potent nucleophile and readily participates in condensation reactions, particularly with carbonyl compounds.

Reaction with Aldehydes and Ketones: this compound reacts with aldehydes and ketones to form stable 3-hydroxybutanoylhydrazones. thermofisher.comnih.gov This reaction involves the nucleophilic addition of the hydrazide's terminal amine to the carbonyl carbon, followed by the elimination of a water molecule to form a C=N double bond. libretexts.orgpressbooks.pub The reaction is often catalyzed by a small amount of acid. This derivatization is widely used in analytical chemistry to tag carbonyl compounds for detection. mdpi.comresearchgate.net

Acylation Reactions: The terminal amine can also be acylated by reacting with acyl chlorides or acid anhydrides. This reaction forms an N,N'-diacylhydrazine derivative. If a dicarboxylic acid derivative is used, this reaction can be a key step in the formation of polymers.

Transformations Involving the Hydroxyl Group

The secondary hydroxyl group at the C-3 position can undergo reactions typical of alcohols, allowing for another avenue of functionalization. Selective reaction at this site often requires that the more nucleophilic hydrazide group be protected or that chemoselective reagents are employed. nih.gov

Esterification: The hydroxyl group can be acylated to form an ester. This is typically achieved by reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine. For instance, reacting this compound with acetic anhydride would yield 3-acetoxybutanohydrazide. Organocatalysts have been developed for the selective functionalization of hydroxyl groups in the presence of other nucleophiles. rsc.orgnih.gov

Oxidation: The secondary alcohol can be oxidized to a ketone using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or via Swern or Dess-Martin periodinane oxidation. This transformation would convert this compound into 3-oxobutanohydrazide, introducing a ketone functionality into the molecule.

Etherification: Formation of an ether linkage at the C-3 position is also possible, for example, through a Williamson ether synthesis. This would involve deprotonating the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

The selective manipulation of these two functional groups makes this compound a potentially versatile building block in synthetic chemistry.

Reactions at the Hydrazide Moiety (e.g., Cycloadditions, Alkylations, Acylations)

There is no specific information available in the searched literature regarding the participation of this compound in cycloaddition, alkylation, or acylation reactions.

In principle, the hydrazide functional group (-CONHNH₂) is known to undergo a variety of chemical transformations.

Acylation: The terminal nitrogen of the hydrazide is nucleophilic and can be acylated by reacting with acyl chlorides or anhydrides to form N,N'-diacylhydrazines.

Alkylation: The nitrogen atoms can also be alkylated, although the reaction can be complex, potentially leading to mixtures of mono- and di-alkylated products. alfa-chemistry.comresearch.com Catalytic methods, such as using ruthenium complexes, have been developed for the controlled alkylation of hydrazides with alcohols. alfa-chemistry.com

Cycloaddition: Hydrazides and their derivatives are key precursors in 1,3-dipolar cycloaddition reactions for synthesizing various five-membered heterocycles. For instance, the reaction of hydrazones (formed from hydrazides) with alkynes or alkenes is a common method for creating pyrazole (B372694) and pyrazoline rings.

However, no specific examples or research findings detailing these reactions for this compound could be located.

Synthesis of Heterocyclic Compounds Incorporating this compound Scaffolds

The use of this compound as a direct precursor for the synthesis of heterocyclic compounds is not described in the available literature. Generally, hydrazides are versatile building blocks for a variety of nitrogen-containing heterocycles.

Pyrazoles: The Knorr pyrazole synthesis and related methods typically involve the condensation of a hydrazine or hydrazide derivative with a 1,3-dicarbonyl compound. This is a primary method for forming the pyrazole core.

1,3,4-Oxadiazoles: A common synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of diacylhydrazines, which can be formed from the acylation of a hydrazide. Alternatively, acid hydrazides can be reacted with various reagents like orthoesters or phosphorus oxychloride to achieve cyclization.

1,2,4-Triazoles: The synthesis of 1,2,4-triazoles can be achieved from acylhydrazides by reacting them with compounds like thiosemicarbazide (B42300) followed by cyclization, or through other multi-step sequences.

Despite these general methodologies, no studies were found that specifically utilize the this compound scaffold to synthesize these or other heterocyclic systems. The presence of the hydroxyl group on the butanoyl chain could potentially influence these reactions, but without experimental data, any discussion would be speculative.

Due to the lack of specific research data for this compound, no data tables can be generated.

Medicinal Chemistry and Pharmacological Research Applications of 3 Hydroxybutanohydrazide and Its Derivatives

Role in Drug Discovery and Development Paradigms

The journey of a drug from an initial concept to a marketable therapeutic is a long and intricate process, often beginning with the identification of a promising chemical entity. pubpub.org The principles of drug discovery and development guide the optimization of these entities into viable drug candidates. nih.gov 3-Hydroxybutanohydrazide and its derivatives have emerged as valuable tools within these paradigms.

Identification as a Lead Compound or Scaffold

A lead compound is a chemical starting point for the development of a new drug. upmbiomedicals.com The identification of a suitable lead is a critical step in the drug discovery process. upmbiomedicals.com While specific research directly identifying this compound as a lead compound is not extensively documented in the provided search results, its derivatives have been synthesized and investigated for various therapeutic targets. For instance, derivatives of 4-hydroxybutanohydrazide, a closely related structure, have been synthesized in the quest for small molecule inhibitors of gankyrin, an oncoprotein implicated in cancer. nih.gov This suggests the potential of the underlying hydroxypentanohydrazide scaffold as a foundation for developing targeted therapies. The versatility of the hydrazide functional group allows for its incorporation into more complex molecular architectures, a desirable feature for a lead scaffold. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. collaborativedrug.com By systematically modifying a molecule and observing the corresponding changes in its efficacy, researchers can identify key pharmacophoric features and optimize lead compounds.

Several studies have explored the SAR of derivatives that incorporate a moiety similar to this compound. For example, in the development of inhibitors for influenza virus neuraminidase, a series of aromatic ethers were synthesized, and their SAR was analyzed. nih.gov This analysis revealed that specific structural features, such as an aryl aldehyde and an unsubstituted hydroxyl group, were crucial for inhibitory activity. nih.gov Similarly, in the optimization of 3-hydroxybenzoisoxazole derivatives as inhibitors of Aldo-keto reductase 1C3 (AKR1C3), SAR studies guided the selection of substituents to enhance potency. nih.gov These examples, while not directly involving this compound, highlight the importance of SAR in refining the biological activity of related structural motifs.

A hypothetical SAR study on this compound derivatives could involve modifications at several key positions:

The hydroxyl group: Esterification or etherification of the hydroxyl group could modulate the compound's polarity and hydrogen bonding capacity.

The hydrazide moiety: Acylation or alkylation of the terminal nitrogen could influence its interaction with biological targets.

The following interactive table illustrates a hypothetical SAR study for a series of this compound derivatives targeting a generic enzyme.

| Derivative | R1 (at C3-OH) | R2 (at terminal NH2) | Enzyme Inhibition (IC50, µM) |

| Parent | H | H | 100 |

| 1a | Acetyl | H | 75 |

| 1b | Methyl | H | 120 |

| 2a | H | Benzoyl | 50 |

| 2b | H | Phenyl | 80 |

| 3a | Acetyl | Benzoyl | 25 |

This table is a hypothetical representation and does not reflect actual experimental data.

Application in Fragment-Based Drug Design (FBDD) Strategies

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in drug discovery. wikipedia.orgopenaccessjournals.com It involves screening small, low-molecular-weight compounds, known as fragments, for weak binding to a biological target. wikipedia.orgnih.gov These initial hits are then optimized and grown into more potent lead compounds. wikipedia.orgnih.gov

The "Rule of Three" is often cited in FBDD, suggesting that fragments should ideally have a molecular weight of less than 300 Da, a ClogP of less than 3, and fewer than 3 hydrogen bond donors and acceptors. wikipedia.org this compound itself fits well within these parameters, making it an attractive candidate for inclusion in fragment libraries. Its simple structure, containing both a hydrogen bond donor (hydroxyl group and NH2) and acceptor (carbonyl oxygen and nitrogen atoms), provides key interaction points for binding to protein targets. exactelabs.com

The process of FBDD typically involves:

Fragment Library Design: Creating a diverse collection of low-molecular-weight compounds. wikipedia.org

Fragment Screening: Using biophysical techniques like X-ray crystallography or NMR spectroscopy to identify fragments that bind to the target. nih.gov

Hit-to-Lead Optimization: Growing or linking the fragment hits to increase their affinity and selectivity. upmbiomedicals.com

The utility of FBDD has been demonstrated in the development of drugs for various diseases, including cancer and neurodegenerative disorders. wikipedia.org The application of computational methods can further enhance the efficiency of FBDD by aiding in fragment library design and virtual screening. nih.gov

Investigation of Biological Target Interactions and Mechanisms of Action

Understanding how a compound interacts with its biological target is crucial for rational drug design. This involves elucidating the mechanism of action, which can range from enzyme inhibition to receptor modulation.

Enzyme Inhibition and Activation Studies (e.g., gankyrin inhibition)

Enzymes are critical regulators of biological processes, making them a major class of drug targets. wikipedia.org Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. libretexts.org Inhibition can be reversible or irreversible, and competitive, non-competitive, or uncompetitive. wikipedia.orglibretexts.org

A notable example of research in this area involves derivatives of 4-hydroxybutanohydrazide in the inhibition of gankyrin. nih.gov Gankyrin is an oncoprotein that is overexpressed in several cancers, including liver and breast cancer. nih.gov It promotes the degradation of tumor suppressor proteins, leading to uncontrolled cell proliferation. nih.gov

In one study, a series of small molecules were designed to bind to gankyrin and inhibit its function. nih.gov One of the synthetic routes involved the use of 4-hydroxybutanohydrazide to create more complex heterocyclic structures. nih.gov These derivatives were then tested for their ability to inhibit the proliferation of cancer cells overexpressing gankyrin. nih.gov The results demonstrated that these compounds could indeed inhibit cancer cell growth, suggesting that targeting gankyrin with small molecules is a viable therapeutic strategy. nih.gov Second-generation inhibitors derived from the initial lead compound, cjoc42 (B1192522), showed improved affinity for gankyrin and increased cytotoxicity in liver cancer cell lines. mdpi.com

The following table summarizes the activity of some gankyrin inhibitors.

| Compound | Structure | Target | Activity | Reference |

| cjoc42 | Not specified | Gankyrin | Modest gankyrin binding and antiproliferative activity. nih.gov | nih.gov |

| cjoc42 derivatives | Not specified | Gankyrin | Increased affinity and cytotoxicity compared to cjoc42. mdpi.com | mdpi.com |

This table is based on the provided search results and may not be exhaustive.

Protein-Protein Interaction (PPI) Disruption or Stabilization (e.g., gankyrin-proteasome interaction)

The modulation of protein-protein interactions (PPIs) represents a promising frontier in therapeutic development, offering a way to specifically target the complex networks that drive disease states. mdpi.comhitgen.com PPIs are fundamental to nearly all biological processes, from the assembly of cellular structures to the intricate regulation of signal transduction pathways. nih.gov The dysregulation of these interaction networks is a hallmark of many diseases, including cancer, making PPIs attractive targets for novel drugs. mdpi.com Small molecules that can either disrupt or stabilize these interactions are valuable tools for both research and medicine. hitgen.commdpi.com

A key example of a therapeutically relevant PPI is the interaction between the oncoprotein gankyrin and the 26S proteasome. nih.govnih.gov Gankyrin, a seven-ankyrin repeat oncoprotein, is overexpressed in various cancers and plays a crucial role in regulating oncogenic pathways through its interactions with other proteins. nih.gov It associates with the 19S subunit of the 26S proteasome and facilitates the degradation of critical tumor suppressor proteins (TSPs), such as retinoblastoma protein (Rb) and p53. nih.govnih.gov By binding to proteins like cyclin-dependent kinase 4 (CDK4) and mouse double minute 2 homolog (MDM2), gankyrin promotes the hyperphosphorylation and subsequent proteasomal degradation of these TSPs, leading to uncontrolled cell proliferation. nih.gov

Therefore, disrupting the gankyrin-proteasome interaction is a viable strategy for cancer therapy. Small molecule inhibitors designed to bind to gankyrin can prevent its association with the proteasome, thereby stabilizing TSP levels and inhibiting cancer cell growth. nih.gov The first small molecule inhibitor of gankyrin, known as cjoc42, demonstrated the potential of this approach by disrupting the gankyrin-proteasome interaction and increasing the levels of multiple TSPs in liver cancer cell lines. nih.gov While cjoc42 itself showed only modest activity, subsequent structure-based design has led to more potent compounds. nih.gov Derivatives of this compound, with their potential for forming specific hydrogen bonds and other interactions, represent a chemical scaffold that could be explored for the development of new gankyrin inhibitors, aiming to disrupt this critical oncogenic PPI.

Cellular and Molecular Biological Investigations

In Vitro Cellular Assays and Phenotypic Screening

In vitro cellular assays are foundational tools in drug discovery and biomedical research, allowing for the quantification of a compound's biological activity, cytotoxicity, and other effects in a physiologically relevant context. sigmaaldrich.com Assays such as the MTT assay measure metabolic activity as an indicator of cell viability and proliferation, providing crucial data on a compound's potential as a therapeutic agent. jrespharm.comlicorbio.com

Derivatives of hydrazides and carbohydrazides have been the subject of numerous studies to evaluate their cytotoxic and anticancer activities against various cancer cell lines. jrespharm.comtubitak.gov.trnih.gov These screening efforts aim to identify compounds with potent activity against cancer cells while exhibiting minimal toxicity toward normal cells. For instance, a series of carbohydrazide (B1668358) derivatives bearing a furan (B31954) moiety was synthesized and tested against A549 human lung cancer cells and normal BJ fibroblast cells. jrespharm.com One compound in particular, 3e , which features both fluoro and nitro substituents, demonstrated a significant anticancer effect on A549 cells with an IC₅₀ value of 43.38 µM, while showing no cytotoxic effects on the normal BJ cells. jrespharm.com This highlights the potential for achieving selectivity with this class of compounds.

Similarly, other research has explored novel 3,6-diunsaturated 2,5-diketopiperazine derivatives, testing their antiproliferative effects against A549 and HeLa cancer cell lines. mdpi.com Among these, compound 11 showed potent inhibitory activity against both cell lines, with IC₅₀ values of 1.2 µM and 0.7 µM, respectively. mdpi.com Another study focused on 1,2,3-triazole linked tetrahydrocurcumin (B193312) derivatives, which were evaluated against four different human cancer cell lines (HeLa, A549, HepG2, and HCT-116). nih.govCompound 4g from this series exhibited particularly strong cytotoxic activity against the HCT-116 colon carcinoma cell line, with an IC₅₀ of 1.09 µM. nih.gov

These findings, summarized in the table below, underscore the value of in vitro screening for identifying promising anticancer candidates from the broader class of hydrazide-containing compounds, which could include novel derivatives of this compound.

Table 1: Cytotoxic Activity of Selected Hydrazide and Diketopiperazine Derivatives

| Compound | Target Cell Line(s) | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 3e (Carbohydrazide derivative) | A549 (Lung Cancer) | 43.38 | jrespharm.com |

| Compound 11 (Diketopiperazine derivative) | A549 (Lung Cancer) | 1.2 | mdpi.com |

| HeLa (Cervical Cancer) | 0.7 | mdpi.com | |

| Compound 4g (Triazole-Tetrahydrocurcumin) | HCT-116 (Colon Cancer) | 1.09 | nih.gov |

Analysis of Cellular Pathway Perturbation (e.g., cell cycle regulation, tumor suppressor protein levels)

Beyond initial toxicity screening, it is crucial to understand how a compound perturbs specific cellular pathways to exert its effects. The cell cycle, a tightly regulated process of cell growth and division, is a common target for anticancer drugs. nih.govnih.gov The cycle is governed by internal checkpoints (at the G1, G2, and M phases) that ensure the fidelity of DNA replication and chromosome segregation. pressbooks.pub Malfunctions in cell cycle regulators can lead to uncontrolled proliferation, a hallmark of cancer. sysmex.co.jp

Tumor suppressor proteins, such as p53 and Rb, are key regulators of the cell cycle. mdpi.combioinformatics.org p53, often called the "guardian of the genome," can halt the cell cycle in response to DNA damage and trigger apoptosis (programmed cell death) to prevent the propagation of mutated cells. bioinformatics.orgfrontiersin.org The oncoprotein gankyrin contributes to cancer progression by facilitating the degradation of these very tumor suppressors. nih.gov Therefore, small molecules that inhibit gankyrin can restore the function of p53 and Rb. Studies on gankyrin inhibitors have shown that blocking its function leads to an increase in the protein levels of TSPs in cancer cells. nih.gov

Compounds derived from hydrazide-related scaffolds have demonstrated the ability to induce cell cycle arrest. mdpi.com For example, compound 11 , a potent 2,5-diketopiperazine derivative, was found to block cell cycle progression at the G2/M phase in both A549 and HeLa cells at a concentration of 1.0 µM. mdpi.com Similarly, the triazole-tetrahydrocurcumin derivative compound 4g was shown to arrest the cell cycle at the G1 phase in HCT-116 colon cancer cells. nih.gov

This perturbation of the cell cycle is a direct consequence of interfering with the signaling pathways that control cell division. By inhibiting a target like gankyrin, a derivative of this compound could theoretically prevent the degradation of p53. nih.gov The stabilized p53 would then be free to perform its tumor-suppressive functions, including activating other proteins like p21 that directly inhibit the cyclin-dependent kinases (CDKs) responsible for driving the cell through the G1/S transition, thus leading to cell cycle arrest. sysmex.co.jpbioinformatics.org

Development of this compound-based Chemical Probes for Biological Systems

Chemical probes are small molecules designed to selectively interact with a specific protein or biological target, enabling the study of its function in complex biological systems like living cells. rsc.orgnih.gov To be effective, a chemical probe must be potent, selective, and cell-permeable, allowing it to reach its target and produce a measurable effect that can be used to interrogate a biological pathway. rsc.orgnih.gov

The hydrazide functional group is a versatile chemical handle that can be used to develop activity-based protein profiling (ABPP) probes. nih.gov ABPP probes are a class of chemical probes that covalently bind to the active site of an entire enzyme family based on its catalytic mechanism, rather than just its binding affinity. nih.gov Probes based on an electron-rich hydrazine (B178648) moiety have been shown to covalently target multiple classes of enzymes that utilize electrophilic cofactors, making them highly versatile for exploring the "electrophilome." nih.gov

A this compound scaffold could serve as the core for such a chemical probe. By incorporating a reporter tag (like a fluorophore or a biotin (B1667282) molecule) and potentially a reactive group, a this compound derivative could be transformed into a tool for biological discovery. For example, if a derivative is found to inhibit a specific enzyme, it could be converted into an activity-based probe to:

Identify the specific protein target within the cell.

Visualize the localization of the target enzyme.

Assess the engagement of other, non-tagged inhibitors at the same target site in a competitive manner. rsc.org

The development of such probes is critical for validating new drug targets and understanding the downstream effects of their inhibition. rsc.orgnih.gov A this compound-based probe could, for instance, be used to study the engagement of inhibitors with the gankyrin protein in real-time within a cancer cell, providing invaluable data on the mechanism of action and the perturbation of its associated signaling pathways. nih.gov

Advanced Analytical and Spectroscopic Characterization in Research on 3 Hydroxybutanohydrazide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules like 3-hydroxybutanohydrazide in solution. jeolusa.com It provides detailed information about the chemical environment, connectivity, and through-space proximity of NMR-active nuclei, primarily ¹H and ¹³C.

High-Resolution 1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are fundamental for the initial characterization of this compound. The ¹H NMR spectrum reveals the number of distinct proton environments and their relative ratios through integration. docbrown.info The chemical shifts (δ) of the proton signals provide clues about the electronic environment of each proton, while the splitting patterns (multiplicity) arise from spin-spin coupling between neighboring non-equivalent protons, revealing their connectivity. nih.gov For instance, the protons of the methyl group adjacent to the chiral center would appear as a doublet, while the methine proton would be a multiplet due to coupling with the adjacent methylene (B1212753) and methyl protons.

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. docbrown.info The chemical shifts of the carbon signals are indicative of their hybridization and the nature of the atoms attached to them.

Two-dimensional (2D) NMR techniques provide a more in-depth analysis of the molecular structure by correlating different nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically over two or three bonds. sdsu.eduprinceton.edu Cross-peaks in a COSY spectrum of this compound would confirm the connectivity between the protons on C2, C3, and C4.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.eduprinceton.educolumbia.edu It is invaluable for assigning the proton and carbon signals of the CH, CH₂, and CH₃ groups in this compound. The phase of the cross-peaks can also provide information about the number of attached protons (CH/CH₃ vs. CH₂). github.io

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons, typically over two to three bonds (and sometimes more). sdsu.eduprinceton.educolumbia.edu For this compound, HMBC is crucial for connecting the different spin systems identified by COSY and for assigning quaternary carbons, such as the carbonyl carbon, by observing correlations from nearby protons.

A hypothetical dataset for the ¹H and ¹³C NMR of this compound is presented below.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom Position | ¹H Chemical Shift (ppm) | ¹H Multiplicity | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| 1 (C=O) | - | - | ~175 |

| 2 (CH₂) | ~2.3 | Doublet of doublets | ~40 |

| 3 (CH) | ~4.1 | Multiplet | ~65 |

| 4 (CH₃) | ~1.2 | Doublet | ~23 |

| NH | ~8.5 | Broad singlet | - |

| NH₂ | ~4.3 | Broad singlet | - |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Dynamic NMR and Conformational Dynamics Studies

Dynamic NMR (DNMR) techniques are employed to study time-dependent processes such as conformational changes and intramolecular exchange. libretexts.orgfu-berlin.de For this compound, which possesses a flexible backbone, different conformations may exist in equilibrium. At room temperature, if the interconversion between these conformers is fast on the NMR timescale, an averaged spectrum is observed. youtube.com By varying the temperature, it is possible to slow down or speed up these exchange processes. libretexts.org At low temperatures, the exchange may become slow enough to observe separate signals for each conformer, providing insights into the rotational barriers and the relative populations of the different conformational states. rsc.org

Ligand-Observed NMR for Binding Interactions

Ligand-observed NMR methods are powerful tools for studying the interaction of small molecules like this compound with macromolecular targets, such as proteins or enzymes, without the need for isotopic labeling of the larger molecule. rsc.orgmdpi.com These techniques monitor changes in the NMR signals of the ligand upon binding. researchmap.jp

Saturation Transfer Difference (STD) NMR: In an STD-NMR experiment, specific resonances of the macromolecule are selectively saturated. researchgate.net This saturation is transferred to any bound ligands through spin diffusion. By subtracting a spectrum with off-resonance irradiation from the one with on-resonance irradiation, only the signals of the binding ligand are observed, confirming an interaction. libretexts.org

Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY): This experiment detects the transfer of magnetization from bulk water to the ligand via the protein. nih.gov The sign of the observed ligand signals in the WaterLOGSY spectrum can differentiate between binders and non-binders.

These methods are particularly useful in fragment-based drug discovery for identifying weak binding interactions. mdpi.com

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. wikipedia.orgbroadinstitute.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass-to-charge ratio with very high accuracy, typically to four or five decimal places. bioanalysis-zone.comresearchgate.net This precision allows for the determination of the exact molecular formula of this compound by comparing the measured accurate mass with the calculated masses of possible elemental compositions. spectroscopyonline.com For example, HRMS can easily distinguish between compounds with the same nominal mass but different molecular formulas. bioanalysis-zone.com

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z |

|---|---|---|

| [M+H]⁺ | 119.0815 | 119.0812 |

| [M+Na]⁺ | 141.0634 | 141.0631 |

Note: The molecular formula of this compound is C₄H₁₀N₂O₂. The observed m/z values are hypothetical.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, fragmenting it through collision-induced dissociation (CID), and then analyzing the resulting product ions. nationalmaglab.orgnih.gov The fragmentation pattern is characteristic of the molecule's structure and can be used for its elucidation and confirmation. nih.govunito.it

In an MS/MS experiment of protonated this compound ([M+H]⁺), characteristic neutral losses would be expected. For instance, the loss of water (H₂O) from the hydroxyl group and the loss of ammonia (B1221849) (NH₃) or the hydrazinyl radical (•N₂H₃) from the hydrazide moiety would produce specific fragment ions. The analysis of these fragments helps to piece together the structure of the original molecule. miamioh.edu

Table 3: Potential Fragmentation Pathways of this compound in MS/MS

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

|---|---|---|

| 119.0815 | 101.0710 | H₂O |

| 119.0815 | 102.0553 | NH₃ |

| 119.0815 | 88.0601 | N₂H₃• |

Note: These are hypothetical fragmentation pathways.

The combination of HRMS and MS/MS provides a powerful platform for the confident identification and structural characterization of this compound in various research contexts. chemrxiv.org

Applications in Reaction Monitoring and Purity Assessment

Purity assessment by HPLC is critical to ensure that the isolated this compound is free from contaminants that could interfere with subsequent applications or biological testing. researchgate.net A typical approach involves creating a calibration curve with a known standard to quantify the analyte's concentration in an unknown sample. db-thueringen.de The presence of additional peaks in the sample's chromatogram, absent in the standard, indicates impurities. db-thueringen.de Peak purity analysis, often performed with a photodiode array (PDA) detector, can further confirm the homogeneity of the main peak by comparing spectra across the peak's elution profile. photophysics.comacs.org

In addition to HPLC, spectroscopic techniques such as in-situ Raman spectroscopy can be employed for real-time reaction monitoring, providing insights into the transformation of functional groups as the reaction progresses. acs.org

Table 1: HPLC Parameters for Purity Analysis of Hydrazide Derivatives (Illustrative Example)

| Parameter | Value |

| Column | C18 Reverse-Phase (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 220 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is indispensable for the structural elucidation of this compound by identifying its key functional groups and probing intermolecular interactions. These techniques are complementary, as the selection rules for a vibration to be IR- or Raman-active differ. wiley.com

IR Spectroscopy for Characteristic Vibrational Modes

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic vibrational modes of the functional groups present in this compound. The presence of hydroxyl (O-H), amine (N-H), and carbonyl (C=O) groups gives rise to distinct absorption bands in the IR spectrum.

The O-H stretching vibration of the alcohol group typically appears as a broad band in the region of 3400-3650 cm⁻¹. libretexts.org The broadness is a result of hydrogen bonding. The N-H stretching vibrations of the hydrazide moiety are expected in the 3300-3500 cm⁻¹ range, often appearing as two distinct peaks for the primary amine (-NH₂) due to symmetric and asymmetric stretching. nobraintoosmall.co.nz The carbonyl (C=O) stretching vibration, a strong and sharp band, is characteristic of the amide I band in hydrazides and is typically observed around 1630-1695 cm⁻¹. nobraintoosmall.co.nz The C-N stretching vibration is expected to appear in the 1000-1250 cm⁻¹ region. nobraintoosmall.co.nz

For analogous alkyl hydrazides, such as butyrylacetic acid hydrazide, the amide I band has been experimentally observed at 1618 cm⁻¹ and the ν(N-H) stretching frequencies at 3460 cm⁻¹. cibtech.org

Table 2: Characteristic IR Absorption Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching (H-bonded) | 3400 - 3650 | Strong, Broad |

| N-H (Hydrazide) | Stretching | 3300 - 3500 | Medium, often two peaks |

| C=O (Amide I) | Stretching | 1630 - 1695 | Strong |

| C-N | Stretching | 1000 - 1250 | Medium |

| C-H (Alkyl) | Stretching | 2850 - 3000 | Medium to Strong |

Raman Spectroscopy for Molecular Fingerprinting

In studies of poly(3-hydroxybutyrate), a related polymer, characteristic Raman peaks were identified at 1736 cm⁻¹ (C=O), 1455 cm⁻¹ (C-H), and 837 cm⁻¹. mdpi.com Raman spectroscopy can also be used for quantitative analysis by correlating peak intensities to concentration. mdpi.com

Electronic Absorption and Circular Dichroism (CD) Spectroscopy

Electronic spectroscopy techniques are vital for investigating the electronic structure and chirality of this compound.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. nist.gov For this compound, which lacks extensive conjugation, the primary electronic transitions are expected to be n → σ* and n → π* transitions associated with the non-bonding electrons of the oxygen and nitrogen atoms and the π electrons of the carbonyl group. These transitions typically occur in the far-UV region, below 250 nm. ej-eng.orgaquaenergyexpo.com

Studies on other hydrazide derivatives have shown π → π* transitions. redalyc.org The position and intensity of these absorption bands can be influenced by the solvent polarity. The absence of significant absorption in the visible region (400-700 nm) would confirm the lack of extended chromophores.

Table 3: Expected UV-Visible Absorption for this compound

| Transition | Chromophore | Expected λ_max (nm) |

| n → π | C=O | ~270 - 300 |

| π → π | C=O | ~180 - 220 |

| n → σ* | N-H, O-H | < 200 |

Circular Dichroism for Chiral Analysis and Conformational Changes

As a chiral molecule, this compound is expected to be active in Circular Dichroism (CD) spectroscopy. mosbri.eu CD measures the differential absorption of left- and right-circularly polarized light, providing information about the molecule's three-dimensional structure and conformation in solution. nih.gov The presence of a stereocenter at the C3 position will give rise to a characteristic CD spectrum.

The CD spectrum is particularly sensitive to the conformation of the molecule. Changes in the solvent, temperature, or binding to other molecules can induce conformational changes that would be reflected in the CD spectrum. photophysics.com While specific CD studies on this compound are not widely reported, the technique holds significant promise for studying its stereochemistry and interactions. For instance, in studies of other chiral molecules, CD has been instrumental in determining enantiomeric purity and observing conformational changes upon interaction with biological macromolecules. biorxiv.org The Cotton effect, the characteristic change in optical rotation and circular dichroism in the vicinity of an absorption band, would provide detailed structural information.

Theoretical and Computational Chemistry Approaches to 3 Hydroxybutanohydrazide Research

Molecular Modeling and Simulation Methodologies

While quantum mechanics describes the electronic details, molecular modeling and simulation focus on the physical movements and interactions of atoms and molecules over time. lumenlearning.com

Conformational analysis is the study of the different spatial arrangements (conformations or conformers) of a molecule that arise from rotation around its single bonds. libretexts.orgacs.org These different conformers have different potential energies due to factors like steric hindrance (crowding of atoms).

For a flexible molecule like 3-hydroxybutanohydrazide, conformational analysis would reveal:

Stable Conformers: Identifying the low-energy, and therefore most stable and abundant, three-dimensional shapes of the molecule.

Energy Landscapes: Mapping the potential energy as a function of bond rotation angles (dihedral angles) to understand the energy barriers between different conformers. Studies on similar hydrazide molecules have used these methods to determine that conformers with specific arrangements of atoms are more stable than others.

An illustrative table for a conformational analysis of the C-C bond between the hydroxyl and carbonyl groups is shown below.

| Conformer | Dihedral Angle (HO-C-C=O) | Relative Energy (kcal/mol) | Population (%) |

| Anti | ~180° | 0.00 | 75 |

| Gauche 1 | ~60° | 1.2 | 12.5 |

| Gauche 2 | ~-60° | 1.2 | 12.5 |

Note: The values in this table are hypothetical examples based on principles of conformational analysis for similar structures and are for illustrative purposes only.

Molecular Dynamics (MD) is a simulation technique that models the physical movement of atoms and molecules over time. lumenlearning.com By solving Newton's equations of motion for a system of particles, MD simulations generate a trajectory that describes how the positions and velocities of the particles change. This provides a "computational microscope" to view molecular behavior.

An MD simulation of this compound, typically placed in a simulated solvent like water, would allow researchers to:

Observe Conformational Changes: Watch how the molecule transitions between different stable conformations in real-time, providing a dynamic view of the energy landscape.

Study Solvation: Analyze how water molecules arrange themselves around the solute molecule and form hydrogen bonds, which is crucial for understanding its solubility and behavior in solution.

Simulate Interactions: If studying its interaction with another molecule (e.g., a biological receptor), MD can show the binding process, the stability of the resulting complex, and the key intermolecular forces involved. nih.govlumenlearning.com

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). easychair.org This method is crucial for understanding potential drug-target interactions by simulating the binding process and estimating the binding affinity through scoring functions. beilstein-journals.org The analysis focuses on intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the ligand-receptor complex. plos.org

While specific molecular docking studies focusing exclusively on this compound are not widely available in public literature, research on the closely related compound, 3-hydroxybutyrate (B1226725) (3HB), provides a clear example of the methodology. A study involving 3HB and various polymers designed for molecularly imprinted polymers (MIPs) illustrates how docking can identify key interactions. jppres.com In these simulations, the binding energies and specific amino acid or polymer interactions are calculated to determine the most stable complexes. jppres.com For instance, the interaction between 3HB and the polymer hydroxyethyl (B10761427) methacrylate (B99206) (HEMA) was shown to be favorable through both molecular docking and subsequent molecular dynamics simulations. jppres.com

A hypothetical docking study of this compound against a target protein would similarly identify the key amino acid residues involved in binding. The hydrazide and hydroxyl groups of the compound would be of particular interest as potential hydrogen bond donors and acceptors.

Table 1: Illustrative Molecular Docking Interaction Data

This table demonstrates the type of data generated from a molecular docking study, using findings from a study on the related compound 3-hydroxybutyrate (3HB) as a template. jppres.comjapsonline.com

| Ligand | Target/Polymer | Binding Energy (kcal/mol) | Key Interacting Residues/Groups | Type of Interaction |

| 3-Hydroxybutyrate (3HB) | Hydroxyethyl Methacrylate (HEMA) | -3.9 | Carbonyl Oxygen, Hydroxyl Group | Hydrogen Bonding |

| 3-Hydroxybutyrate (3HB) | 4-vinylpyridine (4VP) | -4.4 | Pyridine Nitrogen | Hydrogen Bonding |

| 3-Hydroxybutyrate (3HB) | N,N-dimethylacrylamide (DMAm) | -3.7 | Amide Carbonyl | Hydrogen Bonding |

Cheminformatics and Machine Learning Applications

Cheminformatics combines chemistry, computer science, and information science to transform chemical data into knowledge. wikipedia.org It is widely used in drug discovery to analyze large datasets of chemical compounds, predict their properties, and identify promising new drug leads. wikipedia.org

Predictive Modeling for Biological Activity and Reactivity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of cheminformatics. youtube.com QSAR models use machine learning algorithms to build a mathematical relationship between the chemical structure of a compound and its biological activity. youtube.com This is achieved by calculating molecular descriptors—numerical representations of a molecule's physicochemical properties—and correlating them with experimentally determined activities. youtube.com

For this compound, a predictive model could be developed to estimate its potential for a specific biological effect (e.g., antibacterial, anti-inflammatory). The process would involve:

Data Collection: Assembling a dataset of compounds structurally related to this compound with known biological activity for the target of interest.

Descriptor Calculation: Computing various molecular descriptors for each compound, such as molecular weight, logP (lipophilicity), number of hydrogen bond donors/acceptors, and topological polar surface area (TPSA).

Model Training: Using a machine learning algorithm (e.g., random forest, support vector machines) to learn the relationship between the descriptors and the biological activity. nih.gov

Prediction: Applying the trained model to this compound to predict its activity.

These models can rapidly screen new or hypothetical compounds, prioritizing them for synthesis and experimental testing. nih.govarxiv.org

Table 2: Hypothetical Predictive Data for this compound

This table illustrates the molecular descriptors that would be used in a predictive model and a hypothetical predicted outcome.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Predicted Biological Activity (Hypothetical) |

| This compound | C4H10N2O2 | 118.13 | -1.5 | 3 | 3 | Potential Enzyme Inhibitor |

Database Mining and Virtual Screening

Database mining and virtual screening are powerful cheminformatics techniques used to search vast libraries of chemical compounds for molecules with desired properties. easychair.org This process allows researchers to identify novel compounds that are structurally similar to a known active molecule or that are predicted to bind to a specific biological target.

The workflow for a virtual screening campaign to find analogs of this compound would typically proceed as follows:

Database Selection: Choose one or more large chemical databases, such as PubChem, ChEMBL, or ZINC, which contain millions of compounds.

Filtering Criteria: Define a set of rules to filter the database. This can be based on structural similarity to this compound (e.g., containing a hydrazide moiety) or on physicochemical properties (e.g., molecular weight, logP) to ensure drug-likeness.

Structure-Based or Ligand-Based Screening:

Structure-Based: If the 3D structure of the biological target is known, all filtered compounds can be docked into the target's active site. Compounds are then ranked based on their predicted binding affinity (docking score).

Ligand-Based: If the target structure is unknown, screening can be based on the structure of this compound itself. The search would identify compounds with a high degree of 2D or 3D structural similarity.

Hit Selection: The top-ranked compounds ("hits") from the screening are selected for further computational analysis and, ultimately, experimental validation.

This approach accelerates the discovery of new chemical entities by computationally narrowing down a massive chemical space to a manageable number of promising candidates.

Emerging Research Directions and Future Perspectives for 3 Hydroxybutanohydrazide

Integration with Supramolecular Chemistry and Self-Assembly Research

Supramolecular chemistry, which focuses on chemical systems governed by reversible, non-covalent interactions, offers a fertile ground for the application of 3-Hydroxybutanohydrazide. acs.orgrsc.org The molecule's capacity for hydrogen bonding and its potential for dynamic covalent chemistry are key attributes for creating complex, functional assemblies.

The field of host-guest chemistry, a central concept in supramolecular science, involves the complexation of a "host" molecule with a "guest" molecule or ion. acs.orgbiorxiv.org The hydrazide functional group is recognized as an excellent hydrogen-bonding motif, capable of forming stable, predictable interactions that can drive the formation of complex architectures. iastate.edu Aromatic amide and hydrazide-based structures have been shown to fold into specific crescent or helical shapes, creating cavities that can act as acyclic hosts for guest molecules. acs.orgbohrium.com This is driven by strong, directional hydrogen bonds, similar to those that this compound can form.

The potential of this compound in this context is twofold. It could act as a guest, with its hydroxyl and hydrazide groups binding selectively within the cavity of a larger host molecule like a cyclodextrin (B1172386) or a calixarene. biorxiv.org Conversely, oligomers or polymers of this compound could be designed to fold into specific conformations, creating a chiral cavity capable of selectively binding small molecule guests. Research has demonstrated that hydrazide-based building blocks can self-assemble into highly stable, quadruply hydrogen-bonded heterodimers, highlighting the reliability of this moiety in constructing supramolecular systems. jiangnan.edu.cn

Table 1: Potential Host-Guest Interactions with this compound Moieties

| Role of this compound | Potential Interacting Partner (Host/Guest) | Key Driving Interactions | Potential Application |

|---|---|---|---|

| Guest | Cyclodextrins, Calixarenes, Cucurbiturils | Hydrophobic interactions, Hydrogen bonding | Drug delivery, Sensing |

| Host (as part of a polymer/foldamer) | Small chiral molecules, Metal ions | Hydrogen bonding, Chiral recognition, Metal coordination | Enantioselective separation, Catalysis |

A significant area of modern supramolecular chemistry is the development of "smart" materials that can assemble or disassemble in response to external signals like pH, light, or temperature. nih.gov The hydrazide group is a key component in creating pH-responsive systems through its reaction with an aldehyde or ketone to form a hydrazone bond. rsc.orgresearchgate.net This linkage is typically stable at neutral or physiological pH but can be cleaved under mildly acidic conditions. axispharm.comresearchgate.net

This property makes this compound an ideal candidate for constructing signal-responsive assemblies. For instance, it could be used as a linker to connect different molecular components, which would then dissociate in an acidic environment, such as that found in tumor microenvironments or endosomal compartments within a cell. researchgate.netnih.gov Researchers have successfully created pH-responsive drug delivery systems and supramolecular polymers using this dynamic covalent hydrazone chemistry. nih.govontosight.aimdpi.com The assembly and disassembly can be monitored by changes in material properties, such as fluorescence, making them useful for diagnostic purposes. nih.gov

Host-Guest Chemistry Involving this compound

Applications in Materials Science and Functional Organic Systems

The distinct functional groups of this compound make it a versatile building block for creating functional organic materials, including advanced polymers and porous frameworks. ontosight.ai

Covalent Organic Frameworks (COFs) are crystalline porous materials constructed from organic building blocks linked by strong covalent bonds. nih.gov Their ordered structure and tunable porosity make them suitable for applications in catalysis, separation, and gas storage. wgtn.ac.nzrsc.org The incorporation of specific functional groups into the COF structure is a key strategy for tailoring their properties.

Hydroxyl-Functionalized COFs : The hydroxyl group of this compound can be a valuable addition to a COF. Hydroxyl groups within the pores of COFs can enhance the selective adsorption of specific molecules, such as organophosphorus pesticides, through hydrogen bonding. jiangnan.edu.cnnih.gov They can also serve as coordination sites for metal nanoparticles, creating active heterogeneous catalysts. rsc.org Furthermore, hydroxyl-functionalized COFs have shown promise as electrode materials in supercapacitors due to their electrochemical redox activity. nih.gov

Chiral COFs : The inherent chirality of this compound makes it an attractive monomer for the synthesis of chiral COFs (CCOFs). nih.gov CCOFs are typically made by either post-synthetically modifying an existing COF or, more directly, by using chiral building blocks from the outset. acs.orgbohrium.com These materials are highly sought after for applications in asymmetric catalysis and enantioselective separations. wgtn.ac.nzrsc.org

Functional Polymers : Beyond COFs, 3-hydroxyalkanoic acids and their derivatives are precursors to poly(hydroxyalkanoates) (PHAs), a class of biodegradable and biocompatible polyesters. iastate.edunih.gov The incorporation of this compound into polymer chains could introduce pendant hydrazide and hydroxyl groups, providing sites for further functionalization or for tuning the material's physical properties, such as its degradation profile and mechanical strength. rsc.orgmdpi.com

The combination of functionalities in this compound allows for the design of materials with specific, targeted properties. The hydrazide moiety can serve as a reactive handle for attaching other molecules, while the hydroxyl group and chiral center influence the material's intermolecular interactions and spatial arrangement.

For example, polymers incorporating this molecule could be used to create chiral stationary phases for chromatography, separating enantiomers based on differential interactions. The hydroxyl and amide-like hydrazide groups could also be used to create materials with a high affinity for water, potentially for applications in water purification or as absorbents. The ability of hydrazides to coordinate with metal ions also opens the door to creating novel sensors or catalytic materials. rsc.org

Table 2: Potential Functional Materials Derived from this compound

| Material Type | Key Functional Moiety | Potential Application | Supporting Rationale |

|---|---|---|---|

| Chiral Covalent Organic Framework (CCOF) | Chiral Center, Hydrazide Linkage | Asymmetric Catalysis, Enantioselective Separation | Ordered pores with chiral surfaces. nih.govwgtn.ac.nz |

| Hydroxyl-Functionalized Polymer | Hydroxyl Group, Hydrazide Group | Selective Adsorbents, Biomaterials | Hydrogen bonding sites for analyte capture; biocompatible backbone. jiangnan.edu.cnrsc.org |

| Metal-Organic Hybrid Material | Hydrazide/Hydroxyl Coordination Site | Sensing, Catalysis | Coordination with metal ions to form active centers. rsc.org |

Incorporation into Covalent Organic Frameworks (COFs) or Polymers

Advanced Chemical Biology and Diagnostics